Benzo[d]thiazol-7-ylmethanol
Overview
Description
Benzo[d]thiazol-7-ylmethanol is a chemical compound with the molecular formula C8H7NOS . It belongs to the class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Benzo[d]thiazol-7-ylmethanol has a molecular weight of 165.21 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 332.6±17.0 °C at 760 mmHg .Scientific Research Applications
Synthetic Chemistry and Drug Discovery :
- Benzo[d]thiazole derivatives serve as important building blocks in drug discovery. Durcik et al. (2020) described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their utility in exploring the chemical space around these molecules for potential pharmaceutical applications (Durcik et al., 2020).
- Similarly, a study by Liu et al. (2019) synthesized new pyrazole with benzo[d]thiazole derivatives, demonstrating their potent anticancer activity in vitro, particularly against breast cancer and hepatocarcinoma cell lines (Liu et al., 2019).
Antimicrobial Applications :
- The incorporation of benzo[d]thiazole derivatives into polymers and polymer composites can impart antimicrobial properties. A study by El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative with demonstrated antimicrobial activity when incorporated into polyurethane coatings (El‐Wahab et al., 2014).
- Similarly, benzo[d]thiazole-based dyes have been developed with antibacterial properties, useful in textile printing, as demonstrated by Ahmed et al. (2021) (Ahmed et al., 2021).
Catalytic Applications :
- Benzo[d]thiazole derivatives have been utilized in the field of catalysis. Ghorbanloo et al. (2017) reported on dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, demonstrating their utility in olefin oxidation processes (Ghorbanloo et al., 2017).
Photovoltaic Applications :
- The role of benzo[d]thiazole-derived π-bridges in dye-sensitized solar cells was studied by Ci et al. (2013), who found that these units enhance the photon-to-current conversion efficiency, indicating their potential in improving solar cell performance (Ci et al., 2013).
Anticancer Research :
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showing potential in anti-tubercular activity, as explored by Pancholia et al. (2016) (Pancholia et al., 2016).
Molecular Docking and Antimicrobial Studies :
- Studies like those by Daisy et al. (2020) have focused on molecular docking and antimicrobial activity of benzo[d]thiazole derivatives, highlighting their potential in developing new antimicrobial agents (Daisy et al., 2020).
Safety And Hazards
Future Directions
Benzothiazole derivatives have shown promise in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research could focus on the design and development of new benzothiazole derivatives with enhanced biological activities, as well as further investigation into their mechanisms of action .
properties
IUPAC Name |
1,3-benzothiazol-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-3,5,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWZXBGHYZRUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-7-ylmethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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